N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Overview
Description
N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is an organic compound belonging to the class of phenylpyridazines These compounds contain a pyridazine ring substituted by a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves the reaction of a phenyl-substituted pyridazine with a triazole derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Common reagents used in the synthesis include phenylhydrazine, triazole, and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl and triazole groups can undergo substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenyl-1,2,4-triazoles: Compounds containing a 1,2,4-triazole ring substituted by a phenyl group.
Acetanilides: Compounds with an acetamide group attached to a phenyl ring.
Triazolopyridazines: Compounds with a triazole ring fused to a pyridazine ring.
Uniqueness
N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-12(15-10-4-2-1-3-5-10)8-20-13-7-6-11-16-14-9-18(11)17-13/h1-7,9H,8H2,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZOHSVSHZPGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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